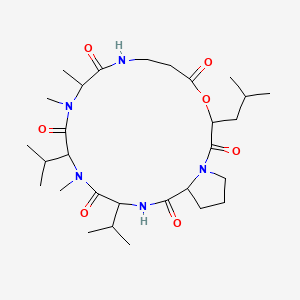
Destruxin B2 6
Übersicht
Beschreibung
Destruxin B2 6 is a cyclic depsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae. This compound is part of a larger family of destruxins, which are known for their insecticidal properties.
Wirkmechanismus
Target of Action
Destruxin B2 6, like other destruxins, primarily targets cellular structures and processes in organisms. The targets are functionally diverse and include cytoskeletal components, cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . These targets play crucial roles in maintaining the normal functioning of cells, and their disruption can lead to cell death .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular structures and processes. For instance, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility, and ultimately lead to cell death . This suggests that this compound has a multi-targeted approach to cellular structures and life processes .
Biochemical Pathways
Based on the known targets of destruxins, it can be inferred that the compound likely affects multiple pathways related to protein synthesis, cell motility, and metabolic processes . The disruption of these pathways can have downstream effects, leading to cell death .
Result of Action
The primary result of this compound’s action is cell death . This is achieved through its interaction with multiple cellular targets, leading to the disruption of essential cellular structures and processes . For example, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of destruxins by the entomopathogenic fungus Metarhizium anisopliae varies between cultures of different ages and plant hosts This suggests that the environment in which the fungus is grown can impact the production and, potentially, the action of this compound
Biochemische Analyse
Biochemical Properties
Destruxin B2 6, like other destruxins, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to certain heat shock proteins in cells . The nature of these interactions often involves the inhibition or activation of the target molecules, thereby influencing their function.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been reported to suppress hepatocellular carcinoma cell growth and induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level with biomolecules, leading to changes in gene expression and enzyme activity. For instance, it has been found to bind to certain heat shock proteins, potentially influencing their function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of destruxin B2 6 involves several key steps, including macrolactonization and solid-phase peptide synthesis. One common method employs Shiina’s macrolactonization as a key reaction. This process involves the formation of a macrolactone ring, which is crucial for the biological activity of the compound . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Metarhizium anisopliae cultures. The production conditions, such as the type of culture medium and the age of the culture, can significantly influence the yield and type of destruxins produced . Optimization of these conditions is essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Destruxin B2 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
Destruxin B2 6 has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Destruxin B2 6 is part of a larger family of destruxins, which include destruxin A, destruxin B, and destruxin E. These compounds share a similar cyclic depsipeptide structure but differ in their amino acid composition and biological activities . This compound is unique due to its specific amino acid sequence and its potent biological activities, making it a valuable compound for research and industrial applications.
List of Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin E
This compound stands out among these compounds due to its unique structure and diverse biological activities .
Eigenschaften
IUPAC Name |
10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOYUZRQFBRFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000439 | |
| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79386-00-8 | |
| Record name | Destruxin B2 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


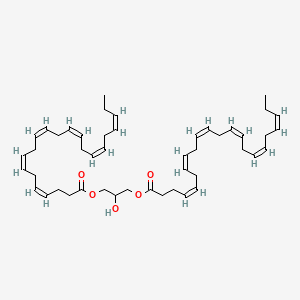

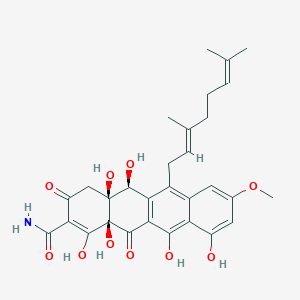
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
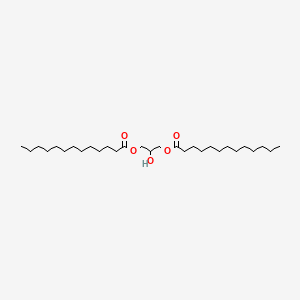
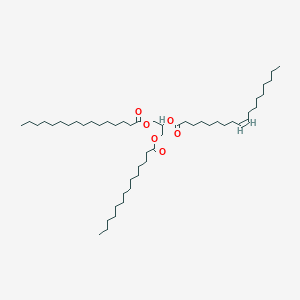
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
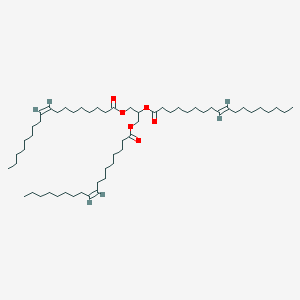
![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)
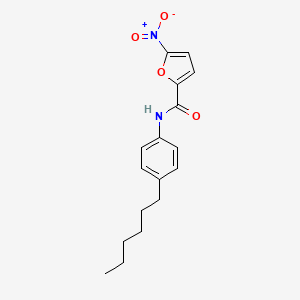
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)
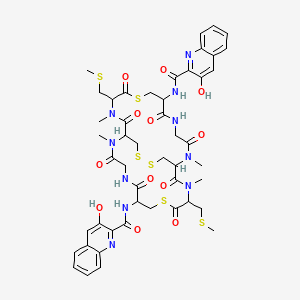
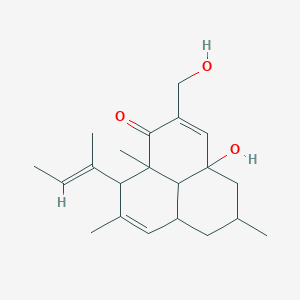
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
